4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide
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Overview
Description
4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a pyridine ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core, which can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with ammonia to yield 4-methoxybenzamide.
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Introduction of the Pyridine Moiety: : The next step involves the introduction of the pyridine moiety. This can be done by reacting 4-methoxybenzamide with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired product.
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Formation of the Carbamothioyl Group: : The final step involves the introduction of the carbamothioyl group. This can be achieved by reacting the intermediate with thiourea under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of 4-hydroxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.
Scientific Research Applications
4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(pyridine-2-carbonylamino)carbamothioyl]benzamide
- 4-methoxy-N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide
- 4-hydroxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide
Uniqueness
4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the pyridine ring can significantly affect the compound’s properties compared to its analogs.
Properties
CAS No. |
223414-35-5 |
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Molecular Formula |
C15H14N4O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methoxy-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H14N4O3S/c1-22-12-6-4-10(5-7-12)13(20)17-15(23)19-18-14(21)11-3-2-8-16-9-11/h2-9H,1H3,(H,18,21)(H2,17,19,20,23) |
InChI Key |
YJWSZVDVDGMXOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CN=CC=C2 |
solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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